molecular formula C7H9ClN2O B1425685 5-Chloro-2-ethoxypyridin-3-amine CAS No. 886373-74-6

5-Chloro-2-ethoxypyridin-3-amine

Cat. No. B1425685
M. Wt: 172.61 g/mol
InChI Key: YVKZJKBPTAJFKV-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethoxypyridin-3-amine is 1S/C7H9ClN2O/c1-2-11-7-6 (9)3-5 (8)4-10-7/h3-4H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-ethoxypyridin-3-amine has a molecular weight of 172.61 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Chemical Synthesis and Reactions

5-Chloro-2-ethoxypyridin-3-amine serves as a critical intermediate in various chemical synthesis processes. It's involved in the amination of halopyridines and demonstrates unique reactivity patterns. For instance, when reacted with potassium amide in liquid ammonia, halopyridines undergo rearrangements presumably involving pyridyne intermediates. Such reactions lead to the formation of ethoxy derivatives of pyridyne and showcase the reactivity of these compounds in amination reactions, highlighting their importance in synthetic chemistry (Pieterse & Hertog, 2010).

Catalyst Use and Chemoselectivity

The compound also finds application in catalysis and chemoselectivity. Research has shown that the amination of polyhalopyridines can be catalyzed by a palladium-xantphos complex, showcasing the compound's utility in selective catalysis (Ji, Li, & Bunnelle, 2003). Additionally, its involvement in the chemoselective functionalization of bromo-derivatives of ethoxy-pyridine indicates its role in achieving selective chemical transformations, which is vital for the development of specific pharmaceuticals or chemicals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Herbicidal Activity

In agricultural science, derivatives of 5-Chloro-2-ethoxypyridin-3-amine have been investigated for their herbicidal activity. Studies have shown that certain derivatives exhibit notable herbicidal effects on specific crops, demonstrating the compound's potential utility in agricultural pest management (Wang, Sun, & Huang, 2004).

Structural and Biological Studies

From a structural perspective, the compound contributes to the synthesis of complex structures with potential biological activity. For instance, derivatives of 5-Chloro-2-ethoxypyridin-3-amine have been synthesized and analyzed for their crystal structure and potential anticancer activity, indicating its relevance in medicinal chemistry and drug design (Lu Jiu-fu et al., 2015).

properties

IUPAC Name

5-chloro-2-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZJKBPTAJFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716951
Record name 5-Chloro-2-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxypyridin-3-amine

CAS RN

886373-74-6
Record name 5-Chloro-2-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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